molecular formula C8H11BrClNO2S B13630902 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride

Cat. No.: B13630902
M. Wt: 300.60 g/mol
InChI Key: KTRYHOWXNBKKCA-UHFFFAOYSA-N
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Description

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrNO2S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromobenzene sulfonyl group attached to an ethanamine backbone, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with ethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted ethan-1-amine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzenesulfonyl)ethan-1-amine hydrochloride
  • 2-(3-Chlorobenzenesulfonyl)ethan-1-amine hydrochloride
  • 2-(3-Bromobenzenesulfonyl)propan-1-amine hydrochloride

Uniqueness

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine atom on the benzene ring, which influences its reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C8H11BrClNO2S

Molecular Weight

300.60 g/mol

IUPAC Name

2-(3-bromophenyl)sulfonylethanamine;hydrochloride

InChI

InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-3-8(6-7)13(11,12)5-4-10;/h1-3,6H,4-5,10H2;1H

InChI Key

KTRYHOWXNBKKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCN.Cl

Origin of Product

United States

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